molecular formula C11H13N3 B3084612 (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine CAS No. 1142214-29-6

(pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine

Cat. No.: B3084612
CAS No.: 1142214-29-6
M. Wt: 187.24 g/mol
InChI Key: LKZBAXQUEHAFPU-UHFFFAOYSA-N
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Description

(Pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine is a secondary amine featuring a pyridine ring substituted at the 3-position with a methyl group linked to an amine, and a 1H-pyrrole ring substituted at the 2-position with another methyl-amine group. This compound is part of a broader class of heterocyclic amines with applications in medicinal chemistry and materials science. Its structure combines aromatic pyridine (electron-deficient) and pyrrole (electron-rich) systems, creating a unique electronic profile that influences reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-pyridin-3-yl-N-(1H-pyrrol-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13-14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZBAXQUEHAFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine typically begins with pyridine-3-carboxaldehyde and 1H-pyrrole-2-carboxaldehyde.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and appropriate solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: N-oxides of the pyridine and pyrrole rings.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds exhibit antimicrobial effects. The presence of the pyridine moiety may enhance this activity by improving solubility and bioavailability .
  • Anticancer Properties : Research indicates that pyrrole-based compounds can inhibit cancer cell proliferation. For instance, structure-guided optimization has led to the discovery of potent inhibitors targeting dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis in cancer cells .

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor:

  • Dihydroorotate Dehydrogenase (DHODH) : Inhibitors of DHODH derived from pyrrole structures have shown promise in malaria prophylaxis by selectively targeting Plasmodium species without affecting mammalian enzymes. This selectivity is critical for minimizing side effects in humans .

Coordination Chemistry

Due to its ability to coordinate with metal ions, the compound serves as a ligand in coordination chemistry:

  • Metal Complexes : The nitrogen atoms in the pyridine and pyrrole rings can coordinate with transition metals, forming complexes that are useful in catalysis and materials science .

Case Study 1: Antimalarial Development

A study focused on optimizing pyrrole-based compounds for antimalarial activity demonstrated that specific modifications to the structure led to enhanced potency against both Plasmodium falciparum and Plasmodium vivax. These compounds were effective in preclinical models, showing promise for future clinical applications .

Case Study 2: Anticancer Research

Research on pyrrole derivatives highlighted their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Compounds similar to (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine were shown to disrupt key signaling pathways in cancer cells, leading to reduced viability and increased sensitivity to existing chemotherapeutics .

Mechanism of Action

Mechanism: The mechanism by which (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in key metabolic pathways, such as kinases or proteases.

    Receptors: It can modulate receptor activity, particularly those involved in neurotransmission or cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine but differ in substituents, linkage types, or heterocyclic systems:

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
  • Structure : Pyridine (6-methoxy) linked to pyrrole via an imine (C=N) bond.
  • Key Differences :
    • Linkage : Imine vs. amine in the target compound. Imine bonds are more reactive, particularly toward nucleophiles or reducing agents.
    • Substituent : Methoxy group enhances solubility and electron-donating effects.
  • Properties/Applications : Demonstrated antimicrobial activity when complexed with Co(II) and Cu(II), likely due to metal chelation via the imine and pyrrole nitrogen atoms .
[2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine
  • Structure : Indole-ethyl and N-methylpyrrole-methyl groups linked to an amine.
  • Key Differences :
    • Heterocycle : Indole replaces pyridine, introducing a larger aromatic system with hydrogen-bonding capability.
    • Substituent : N-methylation of pyrrole reduces basicity compared to the target compound.
  • Properties/Applications: Indole’s presence may enhance interactions with serotonin receptors or enzymes like monoamine oxidases .
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
  • Structure: Thienopyridine fused ring system with tetrahydro modification and pyrrole substituent.
  • Key Differences: Ring System: Thienopyridine introduces sulfur, altering electronic properties and redox activity.
  • Properties/Applications: Likely exhibits distinct metal-binding behavior due to sulfur and rigid thienopyridine core .
Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride
  • Structure : Thiophene replaces pyrrole in the target compound.
  • Key Differences: Heteroatom: Sulfur in thiophene vs. nitrogen in pyrrole. Acid/Base Properties: Thiophene is less basic than pyrrole, altering protonation states under physiological conditions.
  • Properties/Applications : May exhibit improved stability against oxidative degradation compared to pyrrole-containing analogs .

Comparative Analysis of Properties

Property Target Compound N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine [2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine
Linkage Type Amine Imine Amine Amine
Heterocycles Pyridine + pyrrole Pyridine + pyrrole Indole + pyrrole Pyridine + thiophene
Key Substituents None 6-methoxy N-methylpyrrole, indole None
Basicity (pKa) Moderate (pyridine N) Low (imine N) Low (N-methylpyrrole) Low (thiophene)
Solubility Moderate in polar solvents High (due to methoxy) Low (indole hydrophobicity) Moderate
Biological Activity Not reported Antimicrobial (with metal complexes) Potential CNS activity Unknown
Synthetic Accessibility Commercial (via reductive amination) Requires Schiff base formation Multi-step (indole incorporation) Straightforward (thiophene coupling)

Biological Activity

The compound (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine is an organic molecule featuring both pyridine and pyrrole moieties, which are known for their significant biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound consists of a pyridine ring connected to a pyrrole ring through a methylene bridge. The presence of nitrogen atoms in both rings enhances its potential for various pharmacological interactions.

Predicted Biological Activities

Computational predictions suggest that compounds with similar structures exhibit various pharmacological effects. Key predicted activities include:

  • Neuroprotective Effects : Compounds containing pyridine and pyrrole rings have been explored for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antidepressant Activity : The structural characteristics may correlate with antidepressant effects, as indicated by computational modeling.
  • Antimicrobial Properties : Similar derivatives have shown antibacterial and antifungal activities against various pathogens .

Neuroprotective Effects

A study highlighted the neuroprotective potential of related compounds in models of oxidative stress. For instance, derivatives were tested for their ability to reduce oxidative damage in neuronal cells, demonstrating significant protective effects against glutamate-induced toxicity .

Antimicrobial Activity

In vitro tests on similar pyrrolidine derivatives revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Pyrrolidine Derivative A0.0039Staphylococcus aureus
Pyrrolidine Derivative B0.025Escherichia coli

Case Studies

  • Neuroprotection in Animal Models : A study conducted on mice demonstrated that a derivative similar to this compound significantly reduced markers of neuroinflammation and improved cognitive function post-injury .
  • Antidepressant Efficacy : Clinical trials involving related compounds indicated improvements in depressive symptoms among participants, suggesting that the structural features of these compounds may contribute to their therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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